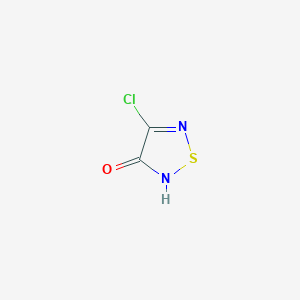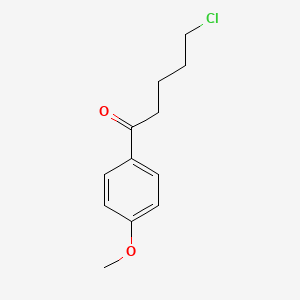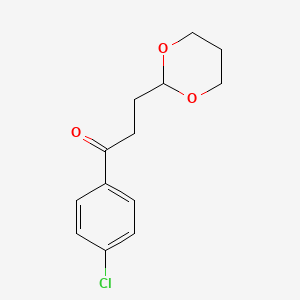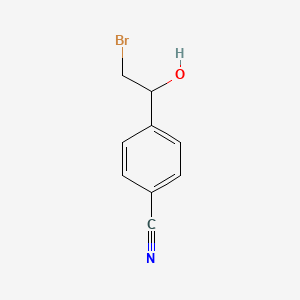
4-(2-Bromo-1-hydroxyethyl)benzonitrile
Übersicht
Beschreibung
“4-(2-Bromo-1-hydroxyethyl)benzonitrile” is an organic compound used as an intermediate in chemical reactions . It is produced from "4-(2-Hydroxyethyl)benzonitrile" .
Synthesis Analysis
The synthesis of “4-(2-Bromo-1-hydroxyethyl)benzonitrile” involves a multi-step reaction . The first step involves the reaction with “1-methyl-pyrrolidin-2-one” under an inert atmosphere at 200°C for 4 hours. The second step involves the reaction with “sodium triethylborohydride” in tetrahydrofuran at 0-20°C for 20 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “4-(2-Bromo-1-hydroxyethyl)benzonitrile” contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
“4-(2-Bromo-1-hydroxyethyl)benzonitrile” is used as an intermediate in various chemical reactions. For instance, it reacts with “2 H -tetrazole” in the presence of KOH to yield "4- [ (2 H -tetra-zol-2-yl)meth-yl]benzonitrile" . It also undergoes base-promoted condensation reaction with “homophthalic anhydride” to yield "6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one" .Physical And Chemical Properties Analysis
The molecular formula of “4-(2-Bromo-1-hydroxyethyl)benzonitrile” is C9H8BrNO, and its molecular weight is 226.07 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
- Importance : The constant carbon number in the reactant and final product, mild reaction conditions, and low production cost make this route attractive for industrial-scale applications .
- Ionic Liquids (ILs) : Several eco-friendly hydroxylamine ionic liquid salts have been developed, enhancing reactivity in clean synthesis processes for caprolactam, phenol, and aniline .
Green Synthesis of Benzonitrile Using Ionic Liquid
Organic Intermediate
Advanced Coating Production
Hydroxylamine Stabilization
Chemical Research and Development
Safety and Hazards
The safety data sheets indicate that “4-(2-Bromo-1-hydroxyethyl)benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing .
Wirkmechanismus
Target of Action
Benzonitriles are known to be versatile chemicals that play key roles in the synthesis of various compounds, including benzoic acid, benzylamine, benzamide, pesticides, and dyes .
Mode of Action
The mode of action of 4-(2-Bromo-1-hydroxyethyl)benzonitrile involves a series of chemical reactions. The compound is likely to undergo nucleophilic substitution reactions at the benzylic position . This process involves the removal of a hydrogen atom from the benzylic position, forming a resonance-stabilized carbocation . The bromine atom in the compound can then be replaced via an SN1 or SN2 pathway .
Biochemical Pathways
Benzonitriles are known to be involved in various organic synthesis processes . They can participate in reactions leading to the formation of a variety of aromatic, heteroaromatic, and aliphatic nitriles .
Pharmacokinetics
The compound’s molecular weight is 22607 , which might influence its absorption and distribution in the body.
Result of Action
As a benzonitrile derivative, it may contribute to the synthesis of various organic compounds, potentially influencing cellular processes depending on the specific compounds formed .
Eigenschaften
IUPAC Name |
4-(2-bromo-1-hydroxyethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHNSIVIOWOLQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

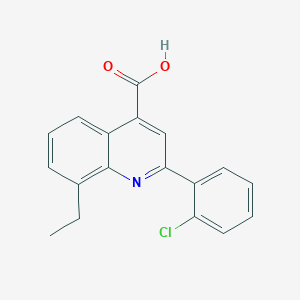
![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)



